(2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-5-13(6-9-14)7-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXQLGIFUXUMR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(piperidin-1-yl)propan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Electrophilic Additions
The α,β-unsaturated carbonyl system undergoes electrophilic additions due to the electron-deficient double bond. Key reactions include:
| Reaction | Reagents/Conditions | Product | Mechanism Insight |
|---|---|---|---|
| Bromination | Bromine (Br₂) in CCl₄ | 1,2-Dibromo adduct | Electrophilic attack at β-carbon |
| Hydrohalogenation | HCl/HBr in ethanol | β-Halo ketone | Markovnikov addition |
These reactions exploit the chalcone’s conjugated system, with regioselectivity influenced by the electron-withdrawing carbonyl group .
Reduction Reactions
The enone system is susceptible to reduction:
Hydrogenation saturates the double bond, yielding a saturated ketone, while selective reducing agents target the carbonyl .
Nucleophilic Substitution at Piperidine
The piperidine group participates in alkylation and acylation:
These modifications retain the chalcone backbone while altering the piperidine’s electronic properties .
Cycloaddition and Heterocycle Formation
The enone system facilitates [4+2] cycloadditions:
| Reaction | Reagents/Conditions | Product | Key Feature |
|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, heat | Bicyclic adduct | Stereoselectivity |
DFT studies indicate a HOMO-LUMO gap of ~4.5 eV, favoring electron-deficient dienophiles .
Oxidation and Degradation
Oxidative pathways include:
| Reaction | Reagents/Conditions | Product | Observation |
|---|---|---|---|
| Ozonolysis | O₃, then Zn/H₂O | 4-Methoxybenzaldehyde + piperidinyl ketone | Chain cleavage |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative | Low yield |
Oxidation products are intermediates for further functionalization .
Biological Interactions
While not classical "reactions," the compound interacts with biomolecules:
Mechanistic studies suggest the α,β-unsaturated system reacts with thiol groups in enzyme active sites .
Theoretical Reactivity Insights
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
-
Global reactivity descriptors :
-
Fukui indices :
These metrics predict preferential nucleophilic attack at the β-carbon and electrophilic reactivity at the carbonyl .
Scientific Research Applications
Biological Activities
(2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one exhibits several notable biological activities:
Antimicrobial Properties : Studies have shown that chalcones possess significant antimicrobial effects against various pathogens. This compound has been evaluated for its efficacy against bacteria and fungi, making it a candidate for antibiotic development.
Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential : The compound has demonstrated promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Its mechanism of action often involves the modulation of key signaling pathways associated with cancer progression.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.
Material Science
This compound is also explored in material science applications due to its unique electronic properties imparted by the methoxy group. It can be utilized in the development of new materials with specific optical or electronic characteristics.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of chalcones, including this specific compound:
- Anticancer Activity : A study conducted by Bandgar et al. (2010) highlighted the synthesis of methoxylated chalcones and their evaluation as potential anticancer agents. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory Mechanisms : Nowakowska (2007) reviewed anti-inflammatory chalcones, noting that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Synthesis Techniques : Research has also focused on optimizing synthetic routes for chalcones to improve yields and reduce reaction times, making these compounds more accessible for further research and development.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.
Comparison with Similar Compounds
Key Observations :
- LabMol-80 shares a piperidinyl group but attached to a phenyl ring rather than directly to the ketone. Its higher melting point (182°C vs. 110°C for LabMol-76) suggests increased molecular rigidity due to the piperidinyl-phenyl group .
- The low yield (6%) of LabMol-76 highlights challenges in synthesizing iodinated chalcones, likely due to steric hindrance .
- Chalcone2 () demonstrates that alkoxy groups (methoxy vs. ethoxy) influence crystal packing via Hirshfeld surface interactions, which could extrapolate to the target compound’s solid-state behavior .
Key Observations :
Physical and Quantum Chemical Properties
and provide insights into electronic descriptors and solvent effects:
| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Solvent Sensitivity |
|---|---|---|---|---|
| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -8.171 | 4.959 | Moderate |
| (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) | -8.5* | -7.9* | 5.2* | High (solvatochromic) |
Key Observations :
- Chalcone2 () exhibits strong solvatochromism, suggesting the target compound’s methoxy group may similarly enhance optical nonlinearity in polar solvents .
Crystallographic and Supramolecular Features
and highlight substituent effects on crystal packing:
- Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) forms dense π-π stacking due to multiple methoxy groups, whereas Chalcone2 (ethoxy/methoxy) adopts a herringbone arrangement via C-H···O interactions .
- The target compound’s piperidinyl group may disrupt planar stacking, reducing crystallinity compared to purely aromatic chalcones .
Biological Activity
(2E)-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic compound belonging to the chalcone class, characterized by its unique structure that includes a methoxy group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.42 g/mol. The compound features a propenone backbone with two aromatic rings: one substituted with a methoxy group and the other containing a piperidine ring.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.42 g/mol |
| Melting Point | 391–394 K |
| Solubility in Ethanol | Soluble |
Synthesis
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and piperidin-1-ylpropan-2-one in the presence of a base such as sodium hydroxide. This reaction is commonly performed in ethanol or methanol at room temperature, yielding the desired product with moderate to high purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been explored through various assays, including the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential therapeutic role in inflammatory diseases .
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit cell proliferation through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
The biological mechanisms underlying the activities of this compound involve several interactions at the molecular level:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It affects various signaling pathways, including those related to apoptosis and cell proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Antibiotics reported that this compound showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of this chalcone derivative significantly reduced paw edema compared to control groups .
- Anticancer Research : A recent investigation into its cytotoxic effects revealed that it induced apoptosis in MCF-7 cells via caspase activation pathways, with IC50 values indicating potent activity at low concentrations .
Q & A
Q. Optimization Strategies :
- Use spectroscopic monitoring (e.g., TLC or in situ IR) to track enone formation.
- Adjust solvent polarity (e.g., ethanol vs. THF) to improve yield .
What spectroscopic and computational techniques are essential for characterizing this compound?
Basic Research Question
Core Techniques :
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition protocols) .
- DFT Calculations : Compare theoretical bond lengths/angles with experimental XRD data (e.g., B3LYP/6-311++G(d,p) basis set) .
How do DFT and XRD studies resolve electronic and structural ambiguities in this compound?
Advanced Research Question
Methodological Workflow :
XRD Analysis : Determine dihedral angles between the methoxyphenyl and piperidinyl groups (e.g., 15–25° deviation from planarity) .
DFT Modeling :
Q. Data Agreement :
- In analogous compounds, experimental vs. DFT bond lengths for C=O (1.22 Å vs. 1.24 Å) show <2% deviation .
How should researchers design antimicrobial activity studies for this compound?
Advanced Research Question
Protocol Design :
Q. Activity Metrics :
| Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus | 50–100 | 8–12 |
| E. coli | >200 | <6 |
Mechanistic Insight : Correlate electron-withdrawing groups (e.g., piperidinyl) with membrane disruption potential .
How can discrepancies between computational predictions and experimental data be addressed?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
Implicit Solvent Models : Use PCM or SMD in DFT to mimic ethanol/water environments.
Molecular Dynamics (MD) : Simulate thermal motion to refine XRD-derived geometries .
What role do substituents play in modulating the compound’s electronic properties?
Advanced Research Question
Substituent Effects :
Q. DFT Findings :
| Parameter | Experimental (XRD) | DFT (B3LYP) |
|---|---|---|
| C=O Bond Length (Å) | 1.22 | 1.24 |
| C1-C2-C3 Angle (°) | 120.5 | 119.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
